4-[(3-Aminopropyl)amino]benzoic acid
Description
4-[(3-Aminopropyl)amino]benzoic acid is a benzoic acid derivative featuring a para-substituted aminopropylamino group. This compound is of interest in medicinal chemistry and materials science due to its dual functional groups: a carboxylic acid moiety and a primary amine, which enable diverse chemical modifications and biological interactions.
Properties
CAS No. |
100841-09-6 |
|---|---|
Molecular Formula |
C10H14N2O2 |
Molecular Weight |
194.234 |
IUPAC Name |
4-(3-aminopropylamino)benzoic acid |
InChI |
InChI=1S/C10H14N2O2/c11-6-1-7-12-9-4-2-8(3-5-9)10(13)14/h2-5,12H,1,6-7,11H2,(H,13,14) |
InChI Key |
UAVGAUVJWLRLSQ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)O)NCCCN |
Synonyms |
Benzoic acid, 4-[(3-aminopropyl)amino]- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
4-(((3-(Dimethylamino)propyl)amino)methyl)benzoic Acid
- Structure: Differs by a methylene linker (-CH2-) between the aromatic ring and the aminopropyl chain, along with a dimethylamino group on the propyl chain.
- Molecular Formula : C13H20N2O2 (MW: 236.315) .
- Key Differences: The dimethylamino group increases lipophilicity compared to the primary amine in the target compound. The methylene linker may reduce steric hindrance, enhancing reactivity in conjugation reactions.
3-((3-Aminopropyl)amino)-4-hydroxybenzoic Acid
- Structure: Features a hydroxyl group at the 3-position and the aminopropylamino group at the 4-position.
- Spectral Data: NMR (1H and 13C) confirmed regiochemistry, with distinct shifts for phenolic (-OH) and carboxylic acid groups .
- Key Differences :
4-{[(3-Dimethylamino-propyl)-methyl-amino]-methyl}-benzoic Acid Dihydrochloride
- Structure: Incorporates a dimethylamino group and a methyl group on the propyl chain, forming a dihydrochloride salt.
- Molecular Formula : C14H24Cl2N2O2 (MW: 323.26) .
- Key Differences :
- Salt formation improves solubility in polar solvents.
- Increased steric bulk from methyl and dimethyl groups may reduce enzymatic binding efficiency compared to the primary amine analog.
UV-Vis and IR Spectroscopy
- 4-[4-(Dimethylaminobenzylidene)amino]benzoic Acid (SB1): UV λmax (MeOH): 341.0 nm (ε = 0.3896) and 267.0 nm (ε = 0.9121) . The benzylidene group induces bathochromic shifts compared to non-conjugated analogs.
NMR Analysis
- 3-((3-Aminopropyl)amino)-4-hydroxybenzoic Acid: 13C NMR peaks at 147 ppm (C4, phenolic) and 176 ppm (C1″, carboxylic acid) . HMBC correlations confirmed substituent positions, critical for distinguishing regioisomers .
Enzyme Inhibition Potential
- Spiro[indoline-3,2′-thiazolidine] Derivatives: Synthesized using 4-(aminomethyl)benzoic acid intermediates, these compounds showed dual 5-LOX/sEH inhibitory activity .
- Role of Substituents : Primary amines (as in the target compound) may enhance binding to enzyme active sites compared to dimethylated analogs .
Metabolite Activity
- 3-((3-Aminopropyl)amino)-4-hydroxybenzoic Acid: Identified as a novel metabolite in Acinetobacter baylyi, suggesting a role in bacterial secondary metabolism .
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